2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid 2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 38107-00-5
VCID: VC17551419
InChI: InChI=1S/C12H9ClN2O2/c13-10-3-1-8(2-4-10)9-6-14-11(15-7-9)5-12(16)17/h1-4,6-7H,5H2,(H,16,17)
SMILES:
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.66 g/mol

2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid

CAS No.: 38107-00-5

Cat. No.: VC17551419

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid - 38107-00-5

Specification

CAS No. 38107-00-5
Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
IUPAC Name 2-[5-(4-chlorophenyl)pyrimidin-2-yl]acetic acid
Standard InChI InChI=1S/C12H9ClN2O2/c13-10-3-1-8(2-4-10)9-6-14-11(15-7-9)5-12(16)17/h1-4,6-7H,5H2,(H,16,17)
Standard InChI Key OFCSIBYZZCCLDO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CN=C(N=C2)CC(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetic acid, reflects its core structure: a pyrimidine ring (positions 2 and 4 substituted) linked to a 4-chlorophenyl group and an acetic acid side chain. Its canonical SMILES representation is:
C1=CC(=CC=C1C2=NC(=NC=C2)CC(=O)O)Cl.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H9ClN2O2\text{C}_{12}\text{H}_9\text{ClN}_2\text{O}_2
Molecular Weight248.66 g/mol
IUPAC Name2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetic acid
Storage Conditions2–8°C in a sealed container
StabilitySensitive to moisture and heat

The chlorophenyl substitution enhances lipophilicity, potentially improving membrane permeability, while the acetic acid group introduces hydrogen-bonding capacity for target interactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The 1H^1\text{H}-NMR spectrum typically shows:

  • A singlet for the pyrimidine ring protons (δ 8.6–8.8 ppm).

  • Aromatic protons from the chlorophenyl group (δ 7.3–7.5 ppm).

  • A methylene group (δ 3.8 ppm) and carboxylic acid proton (δ 12.1 ppm).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step organic reactions, often beginning with the formation of the pyrimidine ring via cyclocondensation. A common route includes:

  • Cyclization: Reacting thiourea derivatives with β-keto esters to form the pyrimidine core.

  • Chlorophenyl Introduction: Suzuki-Miyaura coupling to attach the 4-chlorophenyl group.

  • Acetic Acid Functionalization: Alkylation or hydrolysis steps to introduce the acetic acid moiety.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationEthanol, reflux, 12 h65–70%
CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF55%
FunctionalizationLiOH, THF/H2_2O, 40°C80%

Yield optimization remains challenging due to steric hindrance from the chlorophenyl group and sensitivity of the acetic acid moiety to harsh conditions.

Purification and Analysis

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard purification methods. Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient).

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound reduces COX-2 (cyclooxygenase-2) expression by 40% at 10 µM in LPS-induced macrophages, comparable to celecoxib. This activity is attributed to the chlorophenyl group’s electron-withdrawing effects, which stabilize interactions with the COX-2 active site.

Antimicrobial Activity

Preliminary screens show inhibition of Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). The pyrimidine ring likely disrupts bacterial DNA gyrase, though resistance mechanisms in Gram-negative strains limit efficacy .

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as esterifying the acetic acid group or replacing chlorine with fluorophenyl, are being explored to enhance bioavailability. A methyl ester prodrug variant showed 3-fold higher oral absorption in murine models.

Agricultural Chemistry

As a fungicide, the compound inhibits Botrytis cinerea (gray mold) at 50 ppm. Its mode of action involves disrupting fungal ergosterol biosynthesis, though field trials are pending .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsKey Activity
2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid4-Cl-phenyl, acetic acidAnticancer, anti-inflammatory
2-(2-Chloropyrimidin-5-yl)acetic acid 2-Cl-pyrimidineWeak antimicrobial
5-(4-Fluorophenyl)pyrimidin-2-yl)acetic acid4-F-phenylEnhanced kinase inhibition

The 4-chlorophenyl group confers superior target affinity compared to fluorine or methyl substitutions, likely due to optimal hydrophobic interactions .

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